6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide is a compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds contain a piperazine ring bound to a phenyl group.
Preparation Methods
The synthesis of 6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 4-nitrophenylpiperazine with pyridine-3-carboxylic acid or its derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or piperazine rings are replaced with other groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-tubercular agent.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
4-(4-Nitrophenyl)piperazin-1-yl]phenol: This compound is also a phenylpiperazine derivative and has been studied for its potential as an inhibitor of endothelial cell proliferation.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has been investigated for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and are being explored for their potential as new anti-tubercular agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of biological targets, making it a versatile compound for research and development .
Properties
CAS No. |
893612-65-2 |
---|---|
Molecular Formula |
C16H17N5O3 |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
6-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N5O3/c17-16(22)12-1-6-15(18-11-12)20-9-7-19(8-10-20)13-2-4-14(5-3-13)21(23)24/h1-6,11H,7-10H2,(H2,17,22) |
InChI Key |
PKQURKORBZQBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.